molecular formula C9H9NO2 B3131873 4-Ethenyl-1-methyl-2-nitrobenzene CAS No. 35921-01-8

4-Ethenyl-1-methyl-2-nitrobenzene

Cat. No.: B3131873
CAS No.: 35921-01-8
M. Wt: 163.17 g/mol
InChI Key: QRWNKBATSVOLBD-UHFFFAOYSA-N
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Description

4-Ethenyl-1-methyl-2-nitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 2, a methyl group (-CH₃) at position 1, and an ethenyl group (-CH=CH₂) at position 4. The nitro group is a strong electron-withdrawing substituent, while the methyl and ethenyl groups exhibit electron-donating and π-conjugative effects, respectively. This combination of substituents creates unique electronic and steric environments, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding and crystal packing . The compound’s structural complexity makes it a subject of interest in organic synthesis and materials science, particularly for studying substituent effects on aromatic systems.

Properties

IUPAC Name

4-ethenyl-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWNKBATSVOLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710011
Record name 4-Ethenyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35921-01-8
Record name 4-Ethenyl-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-methyl-2-nitrobenzene typically involves multi-step reactions starting from benzene. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming nitrobenzene.

    Alkylation: Nitrobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 1-methyl-2-nitrobenzene.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid (HCl).

    Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

Major Products Formed

    Oxidation: Formation of 4-ethenyl-1-methyl-2-nitrobenzaldehyde or 4-ethenyl-1-methyl-2-nitrobenzoic acid.

    Reduction: Formation of 4-ethenyl-1-methyl-2-aminobenzene.

    Substitution: Formation of 4-ethenyl-1-methyl-2-nitro-3-bromobenzene.

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Ethenyl-1-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of:

  • Antibiotics : It is used in the synthesis of broad-spectrum antibiotics such as chloramphenicol, which is crucial for treating bacterial infections .
  • Diabetes Medications : The compound is also a precursor for drugs like linagliptin, which is used to manage type 2 diabetes .

Dye and Pigment Manufacturing

The compound is utilized in the dye industry due to its ability to act as a precursor for various pigments. Its nitro group enhances the reactivity of the aromatic ring, making it suitable for coupling reactions that form complex dye structures. This application is critical in producing vibrant colors for textiles and other materials.

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis. Its reactive groups allow it to participate in polymerization reactions, leading to the development of novel materials with specific properties tailored for applications in coatings, adhesives, and composites .

Case Study 1: Antibiotic Synthesis

A study highlighted the continuous synthesis of this compound using microchannel reactors. This method significantly improved production efficiency and reduced waste compared to traditional batch processes. The continuous flow system allowed for better control over reaction conditions, resulting in higher yields of the desired antibiotic precursors .

Case Study 2: Dye Production

Research conducted on the use of this compound in dye manufacturing demonstrated its effectiveness as a coupling agent in azo dye synthesis. The study showed that modifying reaction conditions could enhance color strength and stability, making it a valuable component in high-performance dyes used in textiles.

Comparative Data Table

Application AreaSpecific UseBenefits
PharmaceuticalsSynthesis of antibioticsHigh yield and efficiency in production
Diabetes medicationsKey precursor for effective treatments
Dye ManufacturingAzo dye synthesisEnhanced color strength and stability
Materials SciencePolymer synthesisDevelopment of novel materials

Mechanism of Action

The mechanism of action of 4-Ethenyl-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group can participate in polymerization reactions, while the methyl group influences the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Halogenated nitrobenzenes, such as 1-chloro-2-nitrobenzene , 1-bromo-2-nitrobenzene , and 1-iodo-2-nitrobenzene (), share the nitro group at position 2 but replace the methyl and ethenyl groups with halogens. Key differences include:

  • Electron Effects : Halogens (Cl, Br, I) are electron-withdrawing via inductive effects but weakly electron-donating through resonance. In contrast, the methyl group in 4-ethenyl-1-methyl-2-nitrobenzene is purely electron-donating, altering the ring’s electron density distribution.
  • Reactivity : Halogen substituents facilitate nucleophilic aromatic substitution (NAS) at the nitro-adjacent position, whereas the methyl group sterically hinders such reactions.
  • Physical Properties : Halogenated derivatives generally exhibit higher melting points due to stronger van der Waals forces compared to the less polar ethenyl group .
Compound Substituents (Positions) Melting Point (°C) Boiling Point (°C) Reactivity Notes
1-Chloro-2-nitrobenzene -Cl (1), -NO₂ (2) 32–34 245–246 Susceptible to NAS at position 4
This compound -CH₃ (1), -NO₂ (2), -CH=CH₂ (4) ~50* ~280* Steric hindrance limits NAS; undergoes electrophilic substitution at meta to nitro

*Hypothetical data based on substituent trends.

Positional Isomers and Substituent Effects

Compounds such as 4-isopropyl-1-methyl-2-nitrobenzene and 1-isopropyl-2-nitro-4-methylbenzene () demonstrate how substituent position and bulkiness influence properties:

  • Steric Effects : The isopropyl group in these isomers introduces greater steric hindrance compared to the ethenyl group, reducing solubility in polar solvents.
  • Electronic Effects : Methyl and isopropyl groups are electron-donating, but their positions alter the ring’s electron density. For example, a methyl group at position 1 in this compound directs electrophilic substitution to position 5 (meta to nitro), whereas isomers with substituents at position 4 may favor different regioselectivity .

Hydrogen Bonding and Crystallographic Properties

This difference impacts crystallization behavior. For instance, 1-chloro-2-nitrobenzene forms crystals stabilized by dipole-dipole interactions, while this compound may exhibit π-π stacking due to the ethenyl group’s planar geometry. Tools like SHELX () are critical for analyzing such structural differences in crystallographic studies .

Data Tables

Table 1: Substituent Effects on Reactivity and Physical Properties

Compound Substituent Type Electronic Effect Melting Point Trend Reactivity Profile
1-Chloro-2-nitrobenzene -Cl (EWG) Deactivating High NAS at position 4
This compound -CH₃ (EDG), -CH=CH₂ (π) Mixed Moderate Electrophilic substitution at meta
4-Isopropyl-1-methyl-2-nitrobenzene -CH(CH₃)₂ (Steric) Deactivating Low Reduced solubility in polar solvents

Table 2: Hydrogen Bonding and Crystallization

Compound Hydrogen Bonding Capacity Predominant Crystal Interaction
1-Chloro-2-nitrobenzene Weak (Nitro as acceptor) Dipole-dipole, van der Waals
This compound Moderate (Nitro) π-π stacking, weak H-bonds

Biological Activity

4-Ethenyl-1-methyl-2-nitrobenzene, also known as 4-vinyl-1-methyl-2-nitrobenzene, is an organic compound characterized by its nitro group, ethenyl group, and methyl substitution on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO2C_9H_{11}NO_2. The structural components include:

  • Nitro Group (NO2-NO_2): Known for its electrophilic nature, which can interact with various biological molecules.
  • Ethenyl Group (C2H3-C_2H_3): Contributes to the compound's reactivity and potential for polymerization.
  • Methyl Group (CH3-CH_3): Influences the stability and reactivity of the compound.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The ethenyl group allows for potential polymerization reactions, while the methyl group modulates overall reactivity.

Toxicological Studies

Research indicates that nitro compounds, including derivatives like this compound, can exhibit a range of toxicological effects. Notably:

  • Hepatic Toxicity : Studies have shown that exposure to nitro compounds can lead to liver damage in animal models. For instance, chronic exposure resulted in significant alterations in liver weights and histopathological changes in rats .
  • Hematological Effects : Nitro compounds have been linked to changes in blood parameters, including methemoglobinemia, which can result from oxidative stress induced by these compounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of nitro-substituted compounds. While specific data on this compound is limited, similar nitro compounds have demonstrated:

  • Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
  • Antifungal Activity : Nitro compounds have shown effectiveness against fungal strains by inhibiting hyphal growth and disrupting membrane integrity .

Case Studies

Case studies involving related nitro compounds provide insights into the biological effects of this compound:

  • Human Poisoning Cases : Documented cases of poisoning from nitrobenzene derivatives highlight the acute toxicity associated with these compounds. Symptoms included respiratory distress and neurological effects following inhalation or dermal exposure .
  • Animal Studies : In chronic exposure studies on F344 rats, significant histopathological changes were observed in liver and kidney tissues after prolonged administration of nitrobenzene compounds. These findings underscore the need for caution in handling and using such chemicals .

Summary of Findings

Biological ActivityObservations
Toxicity Hepatic damage; changes in blood parameters (e.g., methemoglobinemia)
Antibacterial Effective against S. aureus and P. aeruginosa
Antifungal Inhibits growth of Candida species; disrupts membrane integrity
Case Reports Documented human poisoning incidents; significant animal model findings

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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